
An In-depth Technical Guide to the History and
Discovery of Hexacarbonyltungsten

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Hexacarbonyltungsten, W(CO)₆, is a cornerstone organometallic compound with significant

applications in chemical synthesis and materials science. This guide provides a comprehensive

overview of its history, from its initial discovery to modern synthetic protocols. It details the key

experimental procedures for its preparation and presents a thorough characterization of its

physicochemical and structural properties. Quantitative data are summarized in structured

tables for clarity, and key processes are visualized through diagrams to facilitate

understanding. This document serves as an in-depth technical resource for professionals in

research and development.

Introduction
Tungsten hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, is the most

common and stable homoleptic carbonyl complex of tungsten in its zero oxidation state.[1] Its

discovery was a significant milestone in the field of organometallic chemistry, paving the way

for the exploration of a vast class of related metal carbonyl complexes. The unique properties

of W(CO)₆, particularly its ability to serve as a clean source of tungsten atoms and as a

precursor for various catalysts, have led to its widespread use in organic synthesis, materials

science, and nanotechnology.[2][3] This guide will delve into the historical context of its

discovery, provide detailed experimental procedures for its synthesis, and offer a

comprehensive analysis of its structural and spectroscopic properties.
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History of Discovery
The first synthesis of Hexacarbonyltungsten is credited to A. Job and A. Cassal in 1927. Their

pioneering work involved the challenging carbonylation of a tungsten salt under high pressure.

While the exact details of their initial experimental setup are not extensively documented in

readily available literature, their work laid the foundation for future investigations into metal

carbonyls.

Later, in 1935, Walter Hieber and E. Romberg significantly improved the synthesis of metal

carbonyls, including Hexacarbonyltungsten. Their work, published in the Zeitschrift für

anorganische und allgemeine Chemie, provided more accessible routes to these compounds

and contributed substantially to the understanding of their chemistry.[4]

Synthesis of Hexacarbonyltungsten
The most common and industrially viable method for the synthesis of Hexacarbonyltungsten
is the reductive carbonylation of tungsten hexachloride (WCl₆).[1] This process involves the

reduction of WCl₆ in the presence of a suitable reducing agent under a high pressure of carbon

monoxide.

General Experimental Protocol: Reductive
Carbonylation of WCl₆
This protocol provides a generalized procedure for the synthesis of Hexacarbonyltungsten.

Specific parameters may be adjusted based on the chosen reducing agent and available

equipment.

Materials:

Tungsten hexachloride (WCl₆)

Reducing agent (e.g., triethylaluminium (Al(C₂H₅)₃), iron powder, zinc dust, magnesium

powder)[1][5]

Anhydrous, deoxygenated solvent (e.g., diethyl ether, acetone)[5]

High-purity carbon monoxide (CO) gas
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Equipment:

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and

thermocouple

Schlenk line or glovebox for inert atmosphere manipulation

Sublimation apparatus for purification

Procedure:

Preparation of the Reactor: Under an inert atmosphere (e.g., argon or nitrogen), the high-

pressure autoclave is charged with tungsten hexachloride and the chosen reducing agent.

Anhydrous solvent is then added to the reactor.

Purging the System: The reactor is sealed and purged several times with low-pressure

carbon monoxide to remove any residual air.[5]

Pressurization and Heating: The reactor is then pressurized with high-purity carbon

monoxide to the desired pressure (typically 5-15 MPa).[5] The reaction mixture is heated to a

specific temperature (ranging from 25°C to 200°C, depending on the reducing agent) while

being vigorously stirred.[5]

Reaction: The reaction is allowed to proceed for a set duration (typically 1-12 hours), during

which the pressure is maintained by adding more CO as it is consumed.[5]

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room

temperature, and the excess carbon monoxide is carefully vented in a well-ventilated fume

hood.

Isolation and Purification: The reaction mixture is filtered under an inert atmosphere to

remove any solid byproducts. The solvent is then removed from the filtrate by distillation. The

crude Hexacarbonyltungsten is purified by vacuum sublimation to yield colorless crystals.

Synthesis using Triethylaluminium as a Reducing Agent
A specific and effective method involves the use of triethylaluminium as the reducing agent.

The balanced chemical equation for this reaction is:
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WCl₆ + 6 CO + 2 Al(C₂H₅)₃ → W(CO)₆ + 2 AlCl₃ + 3 C₄H₁₀[4]

This reaction proceeds under relatively mild conditions and often provides good yields of the

desired product.

Physicochemical Properties
Hexacarbonyltungsten exhibits a range of well-defined physical and chemical properties,

which are crucial for its handling and application.

Property Value

Molecular Formula W(CO)₆

Molar Mass 351.90 g/mol

Appearance Colorless to white crystalline solid

Density 2.65 g/cm³

Melting Point 150-170 °C (decomposes)

Boiling Point Sublimes under vacuum

Vapor Pressure 1.2 mmHg at 67 °C

Solubility
Insoluble in water; sparingly soluble in nonpolar

organic solvents

Dipole Moment 0 D

Table 1: Physicochemical properties of Hexacarbonyltungsten.[1][6]

Molecular Structure and Bonding
Molecular Geometry
X-ray crystallography has unequivocally established that Hexacarbonyltungsten adopts a

highly symmetric octahedral geometry (Oₕ point group). The central tungsten atom is

coordinated to six carbonyl ligands.
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Bond Lengths
Precise measurements of the bond lengths within the W(CO)₆ molecule are critical for

understanding its electronic structure and reactivity.

Bond Bond Length (Å)

W-C 2.06

C-O 1.13

Table 2: Key bond lengths in Hexacarbonyltungsten determined by X-ray crystallography.

Note: The exact bond lengths can vary slightly depending on the crystallographic study and the

phase of the material.

The W-C bond is a result of σ-donation from the carbon lone pair of the CO ligand to an empty

d-orbital of the tungsten atom, and π-backbonding from a filled d-orbital of the tungsten to the

empty π* antibonding orbital of the CO ligand. This synergistic bonding model is a key feature

of metal carbonyls.

Figure 1: Molecular structure of Hexacarbonyltungsten.

Spectroscopic Characterization
Vibrational spectroscopy is a powerful tool for characterizing the structure and bonding in

Hexacarbonyltungsten. The number and frequencies of the infrared (IR) and Raman active

modes are dictated by its high symmetry.

Vibrational Modes
For an octahedral molecule like W(CO)₆, group theory predicts the following vibrational modes:

Γvib = 2A₁g(Raman) + 2Eg(Raman) + T₁g(silent) + 4T₁u(IR) + 2T₂g(Raman) + 2T₂u(silent)

This results in three Raman-active and one IR-active C-O stretching mode. The observation of

a single strong C-O stretching band in the IR spectrum is a hallmark of the high symmetry of

hexacarbonyl complexes.
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Vibrational Mode
Symmetry
Assignment

Frequency (cm⁻¹) Activity

ν(CO) A₁g ~2125 Raman

ν(CO) Eg ~2016 Raman

ν(CO) T₁u ~1980 IR

ν(WC) A₁g ~430 Raman

ν(WC) Eg ~375 Raman

ν(WC) T₁u ~370 IR

δ(WCO) T₁u ~590 IR

δ(WCO) T₂g ~370 Raman

δ(CWC) T₂g ~80 Raman

δ(CWC) T₂u ~110 Silent

Table 3: Principal vibrational frequencies of Hexacarbonyltungsten.

Note: The exact frequencies can vary depending on the phase (solid, solution) and the solvent

used.

Logical Relationships in Synthesis and
Characterization
The synthesis and characterization of Hexacarbonyltungsten follow a logical workflow,

starting from the precursors and leading to the confirmed pure product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083919#history-and-discovery-of-
hexacarbonyltungsten]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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